molecular formula C8H6ClFO B117306 4'-Chloro-3'-fluoroacetophenone CAS No. 151945-84-5

4'-Chloro-3'-fluoroacetophenone

Cat. No. B117306
M. Wt: 172.58 g/mol
InChI Key: ATZHNDSADJDUPJ-UHFFFAOYSA-N
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Description

4’-Chloro-3’-fluoroacetophenone is a halogenated benzene derivative . It is used in organic synthesis . The molecular formula is C8H6ClFO .


Molecular Structure Analysis

The IUPAC name for 4’-Chloro-3’-fluoroacetophenone is 1-(4-chloro-3-fluorophenyl)ethanone . The InChI string is InChI=1S/C8H6ClFO/c1-5(11)6-2-3-7(9)8(10)4-6/h2-4H,1H3 . The Canonical SMILES is CC(=O)C1=CC(=C(C=C1)Cl)F .


Physical And Chemical Properties Analysis

4’-Chloro-3’-fluoroacetophenone has a molecular weight of 172.58 g/mol . It is white to pale yellow in color and can exist in the form of crystals, powder, or a fused solid . It is slightly soluble in water . The melting point is between 36.0 to 46.0 °C .

Scientific Research Applications

Molecular Structure Analysis and NBO Analysis (E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, synthesized from 4-fluoroacetophenone and 4-chlorobenzaldehyde, has been studied for its molecular structure using IR, X-ray diffraction, and DFT methods. This compound's hyperpolarizability is notably high, suggesting potential in nonlinear optical (NLO) materials applications. Its HOMO-LUMO transition indicates electron density transfer between chlorophenyl and fluorophenyl rings, which is significant in electronic and photonic devices (Najiya et al., 2014).

Synthetic Methodologies Different synthetic routes for para-substituted α-fluoroacetophenones have been explored. For instance, electrophilic fluorination of trimethylsilyl enol ethers of acetophenones using Selectfluor has yielded high to moderate results depending on the substituents. These methodologies are crucial for producing α-fluoroacetophenones, which are valuable in various chemical syntheses (Fuglseth et al., 2008).

Insecticidal Activities Novel 2-methylthio-3'/4'-substituted acetophenone oxime O-ethers, including 2-methylthio-4'-fluoroacetophenone derivatives, have shown significant insecticidal activity against various pests. Their effectiveness surpasses some commercial insecticides, highlighting their potential in agricultural pest control (Liu et al., 2005).

Corrosion Inhibition Compounds like 4-chloro-acetophenone-O-1'-(1'.3'.4'-triazolyl)-metheneoxime, derived from 4-fluoroacetophenone, have been studied for their corrosion inhibitive performance on mild steel in acidic media. These studies involve density functional theory and quantum chemical parameters, indicating their potential use in corrosion prevention (Guo et al., 2014).

Safety And Hazards

4’-Chloro-3’-fluoroacetophenone may cause skin irritation and serious eye irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation .

Future Directions

The future directions of 4’-Chloro-3’-fluoroacetophenone are not found in the search results. As it is used in organic synthesis , its future directions would likely involve its use in the synthesis of new compounds or in the development of new synthetic methods.

properties

IUPAC Name

1-(4-chloro-3-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO/c1-5(11)6-2-3-7(9)8(10)4-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATZHNDSADJDUPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30396887
Record name 4'-Chloro-3'-fluoroacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30396887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Chloro-3'-fluoroacetophenone

CAS RN

151945-84-5
Record name 4'-Chloro-3'-fluoroacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30396887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-Chloro-3'-fluoroacetophenone
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a solution of 1-bromo-4-chloro-3-fluorobenzene (2.09 g, 10 mmol) in dry diethyl ether (12.0 ml) was added a solution of n-BuLi (1.55M in hexane, 6.77ml, 10.5 mmol) at −78° C. under nitrogen atmosphere. The mixture was allowed to warm to −20_C stirred for 45 min. A solution of N,N-dimethylacetamide (1.04 ml, 11.2 mmol) in diethyl ether (1.5 ml) was added and the mixture stirred for an additional 1 h. The mixture was then allowed to warm to room temperature. After stirring for 3 h, the reaction mixture was poured into saturated aqueous ammonium chloride (20 ml) and extracted with diethyl ether (30 ml×3). The combined organic layers were washed with 2N aqueous HCl (20 ml), saturated aqueous sodium bicarbonate (20 ml), brine (20 ml), and dried (MgSO4). Removal of solvent gave the title compound as a yellow oil (quant.).
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1.5 mL
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20 mL
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Synthesis routes and methods II

Procedure details

To a solution of the above alcohol (1 eq) in CH2Cl2 (0.3M) at rt was added Dess-Martin periodinane (1.5 eq). The reaction mixture was stirred for 45 minutes at rt and H2O (10 eq) was added. The mixture was stirred for 30 minutes and filtered through silica gel pad eluted with 30% EtOAc/hexane and concentrated. The residue was purified by flash chromatography on silica gel eluted with 20% EtOAc/hexane to give the title compound.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
BK Diep, NP Buu-Hoï, ND Xuong - Journal of the Chemical Society …, 1963 - pubs.rsc.org
… 4-chloro-3-fluoroacetophenone was formed at most in traces, whereas it is known that in the nitration of o-chlorofluorobenzene 4 the directing influence of the chlorine atom leads to 21…
Number of citations: 8 pubs.rsc.org
KR Dunham, JWH Faber… - Journal of Applied …, 1963 - Wiley Online Library
… 3,4-dichloroacetophenone and 4-chloro-3-fluoroacetophenone. The … In the preparation of 4-chloro-3-fluoroacetophenone, o-… The conversion to 4-chloro-3-fluoroacetophenone was 50% …
Number of citations: 28 onlinelibrary.wiley.com
S Yang, A Shergalis, D Lu, A Kyani, Z Liu… - Journal of medicinal …, 2019 - ACS Publications
Protein disulfide isomerase (PDI) is responsible for nascent protein folding in the endoplasmic reticulum (ER) and is critical for glioblastoma survival. To improve the potency of lead PDI …
Number of citations: 21 pubs.acs.org

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